2,6-Dimethylphenol

Description

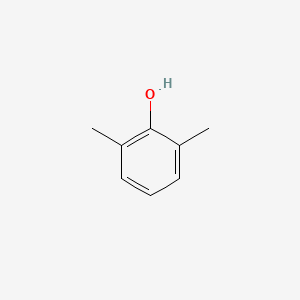

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXYKOUNUYWIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25134-01-4 | |

| Record name | 2,6-Xylenol homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25134-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9024063 | |

| Record name | 2,6-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,6-dimethylphenol is a colorless to off-white crystalline solid with a sweet tarry odor. Odor threshold concentration: 0.4 mg/L. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to off-white solid; [CAMEO] White crystalline powder; [MSDSonline], Solid, Colourless crystalline solid, sweet rooty odour | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-Xylenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/586/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

397 °F at 760 mmHg (NTP, 1992), 203 °C (also reported as 201.030 °C), 201.00 to 203.00 °C. @ 760.00 mm Hg | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

165 °F (NTP, 1992), 73 °C, 73 °C (closed cup) | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol, ethyl ether, carbon tetrachloride, Very sol in benzene, chloroform, Sol in hot water, In water, 6.05X10+3 mg/l @ 25 °C., 5.1 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 6.05 mg/mL at 25 °C, very soluble (in ethanol) | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-Xylenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/586/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.01 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.27 [mmHg], 0.274 mm Hg @ 25 °C | |

| Record name | 2,6-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LEAVES OR NEEDLES FROM ALCOHOL | |

CAS No. |

576-26-1, 25134-01-4 | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 2,6-dimethyl-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8N0RO87OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 °F (NTP, 1992), 49 °C (also reported as 45.62 °C), 49 °C | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 2,6 Dimethylphenol

Catalytic Approaches to 2,6-Dimethylphenol (B121312) Synthesis

The catalytic methylation of phenol (B47542) with methanol (B129727) stands as the most industrially relevant and widely studied method for producing 2,6-DMP. This process leverages various solid catalysts under controlled conditions to selectively introduce methyl groups at the ortho positions of the phenol ring.

C₆H₅OH + 2 CH₃OH → (CH₃)₂C₆H₃OH + 2 H₂O

The process is exothermic, necessitating careful temperature control, often achieved through the use of fluidized bed reactors, which provide superior heat transfer compared to fixed-bed reactors nih.govnih.govresearchgate.netindexcopernicus.comresearchgate.net.

Catalyst Development and Performance: Early catalytic systems, such as alumina (B75360) (Al₂O₃), exhibited limited activity and selectivity for ortho-methylation, often leading to significant amounts of undesired isomers and by-products google.comgoogle.com. Subsequent research has focused on developing more efficient catalysts, including various metal oxides, mixed oxides, spinels, and zeolites.

Metal Oxide and Mixed Oxide Catalysts: Catalysts based on iron, chromium, magnesium, titanium, vanadium, tin, and indium oxides, often supported on materials like silica (B1680970), have shown promising results nih.govnih.govgoogle.comrsc.orgresearchgate.netindexcopernicus.comgoogle.comgoogle.comniscpr.res.ingoogle.com. For instance, iron-chromium mixed oxide catalysts, such as TZC-3/1, have been successfully employed in fluidized bed reactors, achieving high phenol conversion (over 90%) and 2,6-DMP selectivity (over 85%) nih.govnih.govindexcopernicus.comresearchgate.net. Catalysts comprising Fe₂O₃, SnO₂, Cr₂O₃, and K₂O have also demonstrated high selectivity google.com. MgO-based catalysts are noted for their high ortho-selectivity rsc.orggoogle.com.

Zeolites and Other Acidic Catalysts: While acidic catalysts can promote methylation, they are also prone to O-alkylation, forming anisole, and can lead to isomerization and coking researchgate.netniscpr.res.inconicet.gov.ar. However, specific zeolites and modified silica catalysts have been investigated for their performance in this reaction google.comniscpr.res.in.

Reaction Conditions and Optimization: Optimizing reaction parameters is crucial for maximizing 2,6-DMP yield and selectivity. Typical conditions include:

Temperature: Ranging from 280°C to 400°C nih.govnih.govgoogle.comresearchgate.netresearchgate.netgoogle.comunibo.itgoogle.com.

Pressure: Generally atmospheric to moderate pressures, up to 1.5 MPa google.comgoogle.com.

Molar Ratios: Phenol to methanol ratios vary, with common feed compositions including water, such as phenol:methanol:water ratios of 1:5:1, 1:5:3, or 1:8:1 nih.govgoogle.comgoogle.comniscpr.res.ingoogle.com. The presence of water is often found to be beneficial for maintaining catalyst activity nih.govgoogle.com.

Space Velocity: Liquid hourly space velocity (LHSV) or weight hourly space velocity (WHSV) typically falls within the range of 0.5 to 5 h⁻¹ google.comgoogle.comniscpr.res.ingoogle.com.

Performance Metrics: Under optimized conditions, phenol conversion can reach near 100% google.comindexcopernicus.comgoogle.comgoogle.comniscpr.res.ingoogle.com, with selectivities for 2,6-DMP exceeding 90%, and in some cases, reported as high as 97% or 99.6% nih.govnih.govgoogle.comindexcopernicus.comgoogle.comniscpr.res.ingoogle.com. Catalyst lifespan can extend beyond 3000 hours google.com.

By-products and Process Improvements: The primary by-products of phenol methylation include o-cresol (B1677501), 2,4-dimethylphenol (B51704) (2,4-DMP), and 2,4,6-trimethylphenol (B147578) (2,4,6-TMP) nih.govnih.govgoogle.comresearchgate.netresearchgate.netunibo.itgoogle.comniscpr.res.inconicet.gov.argoogle.com. Strategies such as the circulation of o-cresol in the process stream have been implemented to enhance the selectivity towards 2,6-DMP nih.govnih.gov.

Table 1: Performance of Gas-Phase Catalytic Methylation for 2,6-DMP Synthesis

| Catalyst Type | Key Components | Temperature (°C) | Phenol Conversion (%) | 2,6-DMP Selectivity (%) | Reactor Type | Reference(s) |

| Iron-Chromium Mixed Oxide (TZC-3/1) | Fe, Cr oxides | 350-380 | >90 | >85 | Fluidized Bed | nih.govnih.govindexcopernicus.com |

| Fe₂O₃, SnO₂, Cr₂O₃, K₂O composite | Fe, Sn, Cr, K oxides | 370-420 | 97 (combined) | 89 (combined) | Vapor Phase | google.comgoogle.com |

| Silica-supported catalysts | SiO₂ with Fe, Cu, Mg, Cr oxides | ~733 K (460°C) | ~90 | ~60 (SiO₂-MgO) / ~90 (TZC-3/1) | Fluidized Bed | researchgate.netindexcopernicus.comresearchgate.net |

| MgO-based catalysts | MgO (doped) | 420-460 | High | High ortho-selectivity | Vapor Phase | rsc.orggoogle.com |

| Fe, Mg, Heteropoly acid/salt composite oxides | Fe, Mg, Heteropoly acid/salt | Low temperature | >99 | >99 | Vapor Phase | google.com |

| Fe, In, Cr, Si, K composite | Fe, In, Cr, Si, K oxides | 300-400 | ~100 | ~99.6 | Vapor Phase | google.comgoogle.com |

| Vanadia/TiO₂ | V₂O₅/TiO₂ | 250-400 | High | High | Fixed-bed | rsc.orgrsc.org |

Note: Temperatures in Kelvin (K) have been approximated to Celsius (°C) for consistency where applicable.

While gas-phase methylation is dominant, alternative synthetic strategies have been explored, offering different approaches to the 2,6-DMP structure.

From Coal Tar and Petroleum: Historically, 2,6-DMP was obtained by isolation from coal tar or petroleum cracking products. However, this method is characterized by low yields and variable product purity, making it less viable for modern industrial demands google.comchemicalbook.com.

Methanol and Cyclohexanone (B45756) Route: A notable alternative involves the one-step catalytic synthesis of 2,6-DMP from methanol and cyclohexanone using vanadia supported on titanium dioxide (V₂O₅/TiO₂) catalysts in a fixed-bed system at atmospheric pressure rsc.orgrsc.org. This pathway proceeds through several intermediates, including 1-methoxycyclohexene, 2-methylcyclohexanone, and 2,6-dimethylcyclohexanone (B152311) rsc.org.

Hydroalkylation and Hydroxymethylation: Methods involving hydroalkylation, which combines alkylation and hydrogenation, have been proposed. One such route involves hydroxymethylation followed by reduction benchchem.com. Another described method involves reacting phenol with acetaldehyde (B116499) and dimethylamine (B145610) to form an intermediate, which is then catalytically hydrogenated benchchem.com.

Friedel-Crafts Alkylation: The Friedel-Crafts alkylation of phenol, for example, using diethyl ether with AlCl₃ catalysis, can be employed. Research suggests that employing sterically hindered alkylating agents can enhance ortho-selectivity, a principle that could be adapted for ethylation to favor 2,6-DMP formation benchchem.com.

Synthesis via Esters or Ethers: 2,6-DMP can also be synthesized through the catalytic hydrogenation of this compound esters or the oxidation of this compound methyl ether nbinno.com.

These alternative routes, while less established industrially than the direct gas-phase methylation of phenol, offer potential for specific applications or as complementary methods in chemical synthesis.

Compound Name Table:

| Common Name | IUPAC Name | CAS Number | Molecular Formula |

| This compound | This compound | 576-26-1 | C₈H₁₀O |

| 2,6-Xylenol | This compound | 576-26-1 | C₈H₁₀O |

| o-Cresol | 2-Methylphenol | 95-48-7 | C₇H₈O |

| 2,4-Dimethylphenol | 2,4-Dimethylphenol | 105-67-9 | C₈H₁₀O |

| 2,4,6-Trimethylphenol | 2,4,6-Trimethylphenol | 527-60-6 | C₉H₁₂O |

| Anisole | Methoxybenzene | 100-66-3 | C₇H₈O |

| Methanol | Methanol | 67-56-1 | CH₄O |

| Phenol | Phenol | 108-95-2 | C₆H₆O |

| Cyclohexanone | Cyclohexanone | 108-94-1 | C₆H₁₀O |

| Cyclohexanol | Cyclohexanol | 108-93-0 | C₆H₁₂O |

Advanced Reaction Mechanisms and Kinetics of 2,6 Dimethylphenol Transformations

Other Reaction Mechanisms of 2,6-Dimethylphenol (B121312)

Reactions with Ammonia (B1221849)

The direct amination of this compound with ammonia is a crucial synthetic pathway for the production of 2,6-dimethylaniline (B139824), also known as 2,6-xylidine. This transformation is predominantly achieved through catalytic processes, with extensive research dedicated to optimizing reaction conditions, catalyst selection, and elucidating the underlying mechanisms and kinetics. The primary methods involve vapor-phase amination over solid catalysts and catalytic amination, often in the presence of hydrogen.

Vapor-Phase Amination over Aluminum Oxide Catalysts

A well-established industrial route for synthesizing 2,6-dimethylaniline utilizes the vapor-phase reaction between this compound and ammonia, employing an aluminum oxide (Al₂O₃) catalyst trea.comgoogle.com. This process typically operates at high temperatures, ranging from 360°C to 460°C, and under significant pressures, often between 70 to 250 bar trea.comgoogle.com. The molar ratio of ammonia to this compound is a critical factor for achieving high yields, with ratios of at least 3:1, and frequently higher (e.g., 5-75:1), being employed google.com. While the precise heterogeneous catalytic mechanism over aluminum oxide is intricate, it involves the direct substitution of the hydroxyl group (-OH) of the phenol (B47542) by an amino group (-NH₂), facilitated by the acidic properties of the alumina (B75360) support.

Catalytic Amination with Hydrogen and Metal Catalysts

Metal-catalyzed amination, frequently conducted in the presence of hydrogen, provides an alternative methodology with more detailed mechanistic insights. Palladium-based catalysts, particularly those supported on alumina and enhanced with promoters such as barium oxide (Pd/Al₂O₃-BaO), have demonstrated exceptional performance researchgate.netrsc.orgkoreascience.kr. These systems have achieved very high conversion rates, up to 99.89%, and selectivities, reaching 91.16%, for the formation of 2,6-dimethylaniline rsc.orgkoreascience.kr.

The proposed mechanism for palladium-catalyzed amination typically involves the initial hydrogenation of the phenolic ring to form cyclohexanone (B45756). This intermediate then undergoes amination with ammonia to produce an imine, which is subsequently hydrogenated to yield the final amine product researchgate.net. Within this catalytic cycle, the hydrogenation of this compound to cyclohexanone is identified as the rate-determining step researchgate.net. Kinetic studies indicate that the reaction rate exhibits an approximate first-order dependence on the partial pressure of hydrogen and a zeroth-order dependence on the partial pressure of ammonia, underscoring the essential role of hydrogen in the catalytic process researchgate.net.

Other transition metal catalysts, such as nickel-copper-chromium supported on gamma-alumina (Ni–Cu–Cr/γ-Al₂O₃), have also been investigated for this amination reaction, yielding conversions around 82.08% and selectivities around 47.24% under specific experimental conditions researchgate.net.

Kinetics and Mechanistic Considerations

The kinetics of these amination reactions are significantly influenced by the specific catalyst system, reaction temperature, pressure, and the ratios of the reactants. In palladium-catalyzed processes involving hydrogen, the observed rate dependency on hydrogen partial pressure highlights its critical function in the catalytic cycle, likely involving reduction steps researchgate.net. The zeroth-order dependence on ammonia suggests that ammonia is present in sufficient excess, or its concentration does not limit the rate-determining step of the reaction.

For vapor-phase amination over aluminum oxide catalysts, while high yields are reported, detailed kinetic data regarding specific rate orders are less extensively documented in the provided literature. However, the efficiency of this process is closely linked to maintaining optimal temperature ranges (360-460°C) and high ammonia-to-2,6-dimethylphenol molar ratios to drive the reaction to completion and minimize the formation of byproducts trea.comgoogle.com.

| Catalyst System | Reaction Conditions | Product | Conversion (%) | Selectivity (%) | Key Mechanistic Insights | References |

| Al₂O₃ (Vapor Phase) | 360-460°C, 70-250 bar, High NH₃:2,6-DMP molar ratio | 2,6-Dimethylaniline | High | Not specified | Heterogeneous catalysis; direct substitution of -OH by -NH₂. Detailed mechanism not fully elucidated in snippets. | trea.comgoogle.com |

| Pd/Al₂O₃-BaO | Fixed-bed reactor, ~250°C (typical for similar Pd/Al₂O₃ systems), presence of H₂ | 2,6-Dimethylaniline | 99.89 | 91.16 | Involves hydrogenation of phenol to cyclohexanone, followed by amination. Rate-determining step: hydrogenation of phenol. Rate ~1st order in H₂, 0th order in NH₃. | researchgate.netrsc.orgkoreascience.kr |

| Ni–Cu–Cr/γ-Al₂O₃ | Fixed-bed reactor, studied temperature, H₂, NH₃ flow rates | 2,6-Dimethylaniline | 82.08 | 47.24 | Transition metal catalysis. | researchgate.net |

| Pd/C (with H₂) | 250°C, 12 hours, H₂ pressure | 2,6-Dimethylaniline | 78.6 | Not specified | Similar catalytic pathway to other Pd-catalyzed routes involving H₂. | google.com |

Note: "High" conversion/selectivity indicates qualitative descriptions from the source material. Specific quantitative data for all parameters across all studies were not uniformly available.

Compound List:

this compound

Ammonia

2,6-Dimethylaniline

2,6-Xylidine

Aluminum oxide (Al₂O₃)

Palladium (Pd)

Barium oxide (BaO)

Hydrogen (H₂)

Cyclohexanone

Nickel (Ni)

Copper (Cu)

Chromium (Cr)

Gamma-alumina (γ-Al₂O₃)

Palladium on alumina with barium oxide (Pd/Al₂O₃-BaO)

Nickel-copper-chromium on gamma-alumina (Ni–Cu–Cr/γ-Al₂O₃)

Palladium on carbon (Pd/C)

Derivatives and Advanced Materials Based on 2,6 Dimethylphenol

Pharmaceutical and Agrochemical Intermediates

Synthesis of Mexiletine (B70256)

Mexiletine, an antiarrhythmic drug, is a significant derivative synthesized from 2,6-dimethylphenol (B121312). Various synthetic routes have been explored, often involving the etherification of this compound with a suitable propane (B168953) derivative, followed by amination.

One common synthetic pathway involves the reaction of this compound with 1-chloro-2-propanol (B90593) under alkaline conditions to form 1-(2,6-dimethylphenoxy)-2-propanol (B1624408) benchchem.com. This intermediate is then converted into a mesylate or tosylate, which subsequently undergoes amination with ammonia (B1221849) or methylamine (B109427) to yield mexiletine base. Neutralization with hydrochloric acid produces mexiletine hydrochloride benchchem.com. Alternative methods include the reaction of this compound with aziridine (B145994) derivatives, which can provide direct routes to mexiletine analogues scispace.comclockss.org. For instance, reacting this compound with 1-[10(R)-α-methylbenzyl]-(2S)-(p-toluenesulfonyloxymethyl)aziridine can lead to (2S)-(2,6-dimethyphenoxy)methylaziridine, which upon hydrogenolysis yields (S)-mexiletine scispace.com. Another approach involves the reaction of 2-bromoacetophenone (B140003) with this compound to form a ketone intermediate, followed by further functionalization to produce mexiletine analogues nih.gov. Research has also focused on preparing enantiomerically pure forms of mexiletine, utilizing chiral starting materials or asymmetric synthesis techniques unimi.it.

Table 4.3.1: Representative Synthesis Pathways for Mexiletine

| Step | Reactants/Conditions | Intermediate/Product | Yield | Citation |

| 1 | This compound + 1-chloro-2-propanol (KOH, toluene, 80°C) | 1-(2,6-dimethylphenoxy)-2-propanol | 89% | benchchem.com |

| 2 | Mesylation with methanesulfonyl chloride (0°C, triethylamine) | Mesylate intermediate | 93% | benchchem.com |

| 3 | Amination with NH₃ (autoclave) | Mexiletine base | - | benchchem.com |

| 4 | Neutralization with HCl | Mexiletine hydrochloride | - | benchchem.com |

| - | This compound + 1-[10(R)-α-methylbenzyl]-(2S)-(p-toluenesulfonyloxymethyl)aziridine (DMF/acetone, K₂CO₃, reflux) | (2S)-(2,6-dimethyphenoxy)methylaziridine (2S)-4d | - | scispace.com |

| - | Hydrogenolysis of (2S)-4d | (S)-Mexiletine | 63% | scispace.com |

| - | 2-bromoacetophenone + this compound (K₂CO₃, DMF, room temperature, 24 h) | 2-(2,6-Dimethylphenoxy)-1-phenylethanone | 81% | nih.gov |

Synthesis of Metalaxyl (B1676325)

Metalaxyl is a widely used fungicide. While direct synthesis from this compound is not extensively detailed in the provided search results, it is noted that this compound is a precursor for the synthesis of metalaxyl nih.govasm.org. The primary synthetic routes reported for metalaxyl typically involve intermediates derived from 2,6-dimethylaniline (B139824), such as methyl (R)-N-(2,6-dimethylphenyl)alaninate patsnap.comgoogle.comresearchgate.net. This suggests that this compound may be used to produce precursors that are then converted to 2,6-dimethylaniline or related compounds, or that it serves as a starting material for alternative, less commonly reported pathways.

Development of Anticancer Agents

Derivatives of this compound have shown promise in the development of novel anticancer agents. Studies have indicated that compounds related to 3-acetylamino-2,6-dimethylphenol (B1194667) exhibit significant cytotoxic activity against various cancer cell lines. Research has demonstrated that these derivatives can achieve substantial growth inhibition, with reported percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% in studies involving ovarian and brain cancer cells benchchem.com. The mechanism of action often involves modulating cell proliferation and apoptosis signaling pathways.

Table 4.3.3: Anticancer Activity of this compound Derivatives

| Compound Class/Example | Target Cancer Cell Lines | Reported Efficacy (PGI Range) | Citation |

| Derivatives of 3-acetylamino-2,6-dimethylphenol | Ovarian, Brain cancers | 51.88% - 86.61% | benchchem.com |

| Related compounds (general) | Various | Significant growth inhibition | benchchem.com |

Pesticidal Activity of Derivatives

The structural features of this compound derivatives lend themselves to applications in agriculture as pesticides. Certain compounds derived from this compound have been investigated for their efficacy against agricultural pests and weeds. For example, derivatives have been shown to inhibit chitin (B13524) synthesis, a vital process for insects, in target organisms such as the agricultural pest Chilo suppressalis benchchem.com. Furthermore, specific compounds, such as 2-(2,6-dimethylphenoxy)-N-methylethanamine, have demonstrated herbicidal activity. In field trials, this compound achieved up to a 70% reduction in weed biomass in maize crops, indicating its potential utility in sustainable weed management practices benchchem.com.

Table 4.3.4: Pesticidal and Herbicidal Activity of this compound Derivatives

| Derivative/Compound Class | Target Organism/Weed | Activity Type | Reported Efficacy | Citation |

| Derivatives of 3-acetylamino-2,6-dimethylphenol | Chilo suppressalis | Pesticidal | Inhibition of chitin synthesis | benchchem.com |

| 2-(2,6-dimethylphenoxy)-N-methylethanamine | Maize crop weeds | Herbicidal | Up to 70% reduction in weed biomass | benchchem.com |

Lubricant Additives

Phenolic compounds, including derivatives of this compound, are recognized for their antioxidant properties, making them valuable as additives in lubricating oils. These additives help to prevent the oxidative degradation of base oils, thereby extending the service life of lubricants and protecting machinery. Sulfur-containing derivatives of this compound have been synthesized and evaluated for their multifunctional properties as lubricant additives.

Studies have shown that these sulfur-containing derivatives exhibit significant antiwear properties, improving performance by more than twofold at concentrations as low as 0.5 wt.%. They also demonstrate a complex antioxidant effect, providing high efficiency across all stages of the oxidation process. Notably, their ability to resist oxidation surpasses that of widely used analogues, even at ultra-low concentrations (0.005 wt.%) researchgate.netrjsvd.comresearchgate.net. These findings highlight the potential of this compound derivatives as high-performance, environmentally friendly lubricant additives.

Table 4.4: Performance of Sulfur-Containing this compound Derivatives as Lubricant Additives

| Additive Type | Performance Improvement | Concentration (wt.%) | Comparison | Citation |

| Dialkyldithio derivatives of this compound | Antiwear properties improved > 2x | ≥ 0.5 | Exceeds widely used analogs | researchgate.netrjsvd.comresearchgate.net |

| Dialkyldithio derivatives of this compound | Complex antioxidant effect, high efficiency | ≥ 0.5 | Exceeds widely used analogs (even at 0.005) | researchgate.netrjsvd.comresearchgate.net |

Other Advanced Derivatives

Beyond bioactive compounds and lubricant additives, this compound is a foundational monomer for the synthesis of advanced polymeric materials, notably poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) and its ether analogue (PPE). These polymers are synthesized through oxidative coupling polymerization of this compound, often catalyzed by copper complexes researchgate.netresearchgate.net. PPO and PPE are highly valued for their excellent thermal stability, good dielectric properties, and resistance to acids, bases, and elevated temperatures researchgate.netacs.org. These characteristics make them suitable for high-performance engineering plastics and applications requiring low dielectric loss, such as in high-frequency communication technologies mdpi.com.

Further advancements include the development of DOPO-containing PPOs, which incorporate flame-retardant properties, and oligo(2,6-dimethyl phenylene oxide)-containing benzoxazines, designed for thermosets with enhanced thermal and dielectric performance mdpi.commdpi.com. Additionally, the selective C–C coupling of this compound can yield compounds like 3,3',5,5'-tetramethyldiphenoquinone (B1583824) (DPQ) using catalytic systems, representing another avenue for creating advanced materials from this versatile phenol (B47542) nih.gov.

Table 4.5: Advanced Polymers and Materials Derived from this compound

| Derivative/Polymer Type | Synthesis Method | Key Properties | Applications | Citation |

| Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) / Poly(2,6-dimethyl-1,4-phenylene ether) (PPE) | Oxidative coupling polymerization of this compound (e.g., Cu-catalyzed) | High thermal stability, good dielectric properties, low dissipation factor | Engineering plastics, high-frequency electronics, coatings, adhesives | researchgate.netresearchgate.netacs.orgmdpi.comontosight.ai |

| Oligo(2,6-dimethyl phenylene oxide)-containing Benzoxazines | Derived from amine end-capped oligo(2,6-dimethyl phenylene oxide) (APPO) | High glass transition temperature (Tg), low-dissipation factor | Thermosetting materials | mdpi.com |

| DOPO-Containing PPOs | Oxidative coupling polymerization of this compound with DOPO-containing bisphenols | Incorporation of DOPO functionality (e.g., flame retardancy) | Advanced thermosetting materials | mdpi.com |

| 3,3',5,5'-tetramethyldiphenoquinone (DPQ) | Selective C–C coupling of this compound (e.g., Cu-catalyzed with O₂) | Advanced material, product of oxidative coupling | Chemical intermediate, material science | nih.gov |

Compound List:

this compound (2,6-DMP)

Mexiletine

Mexiletine hydrochloride

1-(2,6-dimethylphenoxy)-2-propanol

(2S)-(2,6-dimethyphenoxy)methylaziridine

(S)-Mexiletine

2-(2,6-Dimethylphenoxy)-1-phenylethanone

Metalaxyl

Methyl (R)-N-(2,6-dimethylphenyl)alaninate

3-acetylamino-2,6-dimethylphenol

2,6-dimethylphenoxy group

2-(2,6-dimethylphenoxy)-N-methylethanamine

Dialkyldithio derivatives of this compound

Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)

Poly(2,6-dimethyl-1,4-phenylene ether) (PPE)

Oligo(2,6-dimethyl phenylene oxide) (APPO)

DOPO-containing PPOs

3,3',5,5'-tetramethyldiphenoquinone (DPQ)

Benzoxazines (e.g., P-APPO, BPA-APPO)

Environmental Fate and Bioremediation of 2,6 Dimethylphenol

Advanced Oxidation Processes for Environmental Remediation

Supercritical Water Oxidation

Supercritical Water Oxidation (SCWO) is an advanced oxidation process that utilizes water above its critical point (typically above 374 °C and 22.1 MPa) as a reaction medium researchgate.netmdpi.com. Under these conditions, water exhibits unique properties, such as high density, low viscosity, and enhanced solubility for organic compounds, facilitating efficient oxidation researchgate.net. SCWO has emerged as a highly effective technique for the destruction of recalcitrant organic pollutants, including aromatic compounds like 2,6-Dimethylphenol (B121312), which are challenging to treat using conventional methods researchgate.netresearchgate.net. This compound is recognized as a priority pollutant by the U.S. Environmental Protection Agency due to its toxicity and potential carcinogenicity researchgate.net.

Research investigating the SCWO of this compound has focused on optimizing process parameters to achieve high degradation efficiencies. Studies have explored the impact of variables such as initial pollutant concentration, degradation time, temperature, and oxidant coefficient researchgate.net. For instance, a study optimized these parameters using a response surface method to determine the most effective conditions for this compound removal researchgate.net.

Research Findings and Optimal Conditions:

Experimental investigations into the SCWO of this compound have identified specific operating conditions that yield significant pollutant reduction. Key parameters optimized include temperature, residence time, and the oxidant coefficient (the ratio of oxidant to the pollutant's stoichiometric requirement). The study reported that under optimal conditions, a high Chemical Oxygen Demand (COD) reduction efficiency of up to 97.15% was achieved researchgate.net.

The identified optimal conditions for the SCWO of this compound are as follows:

Temperature: 497 °C

Residence Time: 76 seconds

Oxidant Coefficient: 1.99

Analysis of the reaction products indicated the formation of intermediate compounds such as formic acid (CH₂O₂) and glyoxylic acid (C₂H₂O₃) during the degradation process researchgate.net. Furthermore, the reaction mechanism elucidated through molecular dynamics simulations suggests that the SCWO of this compound proceeds via a free radical mechanism, which accounts for the high reaction rates observed in this technology researchgate.net.

The following table summarizes the optimal parameters and the resulting COD reduction efficiency for the supercritical water oxidation of this compound:

| Parameter | Optimal Value |

| Temperature | 497 °C |

| Residence Time | 76 s |

| Oxidant Coefficient | 1.99 |

| Initial Concentration | 40–500 ppm |

| COD Reduction Efficiency | 97.15% |

Compound List:

this compound

Water

Formic acid

Glyoxylic acid

Oxygen (as oxidant)

Analytical Techniques and Computational Studies of 2,6 Dimethylphenol

Advanced Analytical Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure and confirming the identity of 2,6-Dimethylphenol (B121312).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the chemical structure of this compound. The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments, while ¹³C NMR identifies the carbon framework of the molecule.

Table 6.1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.24 | Singlet | 6H | Methyl protons (-CH₃) |

| 4.49 | Singlet | 1H | Hydroxyl proton (-OH) |

| 6.95 - 6.63 | Multiplet | 3H | Aromatic protons (Ar-H) |

Table 6.2: ¹³C NMR Spectral Data for this compound nist.gov

| Chemical Shift (ppm) | Assignment |

| 16.3 | Methyl carbons (-CH₃) |

| 121.2 | Aromatic C4 |

| 128.6 | Aromatic C3, C5 |

| 129.0 | Aromatic C2, C6 |

| 151.7 | Aromatic C1 (C-OH) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum reveals characteristic vibrational frequencies corresponding to specific bonds within the molecule. The NIST WebBook provides a reference IR spectrum for this compound, showing key absorption bands. researchgate.net

Table 6.3: Key FTIR Absorption Bands for this compound researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3600 | O-H stretch | Phenolic hydroxyl |

| ~3000-2850 | C-H stretch | Methyl and Aromatic |

| ~1600 | C=C stretch | Aromatic ring |

| ~1470 | C-H bend | Methyl |

| ~1200 | C-O stretch | Phenolic |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels. In an alcohol solvent, this compound exhibits maximum absorption (λmax) at 271 nm and 275.5 nm. epa.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

No specific research findings on the application of Electron Paramagnetic Resonance (EPR) spectroscopy for the direct analysis of this compound were identified in the reviewed literature. EPR is a technique primarily used for studying species with unpaired electrons, such as radicals.

Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of phenolic compounds. This compound can be analyzed by reverse-phase (RP) HPLC with a mobile phase typically consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid. nih.gov Detection is commonly performed using a UV detector, with monitoring at a wavelength of 254 nm being effective for quantitative analysis. epa.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has been utilized in studying the metabolic pathways of this compound degradation by microorganisms. 6-napse.com This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, allowing for the identification of metabolic intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of volatile and semi-volatile compounds like this compound. The NIST Chemistry WebBook provides mass spectral data for this compound, which is crucial for its identification. researchgate.net The Kovats retention index, a parameter used in gas chromatography for the identification of compounds, has been reported for this compound on standard non-polar columns. epa.gov

Table 6.4: GC-MS Data for this compound researchgate.net

| Parameter | Value |

| Molecular Ion (m/z) | 122 |

| Major Fragment Ions (m/z) | 107, 77 |

Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS)

While a highly powerful technique for the detailed analysis of complex mixtures, no specific research findings on the application of GCxGC-TOFMS for the analysis of this compound were found in the reviewed literature.

X-ray diffraction is the definitive technique for determining the crystal structure of solid materials. While detailed crystal structure analysis for this compound is available through the Crystallography Open Database (COD) with entry numbers 4326201, 4328238, and 7240763, a comprehensive study detailing its unit cell parameters and bond lengths was not found in the immediate search results. epa.gov However, a study on the related compound, 2,6-dimethyl-4-nitro-phenol, demonstrates the utility of this technique. For this derivative, the crystal system was determined to be monoclinic with the space group P21/n. researchgate.net The unit cell parameters were reported as a = 6.9121(4) Å, b = 26.9700(15) Å, c = 8.7204(5) Å, and β = 106.152(3)°. researchgate.net This indicates that XRD is a suitable and powerful method for elucidating the solid-state structure of this compound and its derivatives.

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as melting point and enthalpy of fusion. The melting point of this compound is reported to be in the range of 43-45 °C. sigmaaldrich.com The NIST Chemistry WebBook provides a value for its enthalpy of fusion. nist.govnist.gov

Table 6.5: Thermal Properties of this compound from DSC

| Property | Value | Source |

| Melting Point | 43-45 °C | sigmaaldrich.com |

| Enthalpy of Fusion | 18.9 kJ/mol | nist.govnist.gov |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability and decomposition of the compound. While the decomposition of various phenolic compounds has been studied using TGA, specific TGA curve data for the decomposition of pure this compound was not detailed in the reviewed literature. researchgate.net

Computational Chemistry and Modeling

Computational methods, particularly Density Functional Theory (DFT), provide theoretical insights that complement experimental findings.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic properties.

Studies on xylenol isomers have employed DFT with the B3LYP functional and the 6-311++G(d,p) basis set for geometry optimization and to calculate molecular orbitals and ionization energies. cdnsciencepub.com For this compound, the calculated energy value is -386.2140374 Hartrees and the dipole moment is 1.483 Debye. cdnsciencepub.com Furthermore, DFT calculations have been successfully used to predict the vibrational frequencies of related substituted phenols, showing good agreement with experimental FT-IR and FT-Raman spectra. epa.govopenscienceonline.com These computational approaches allow for a deeper understanding of the molecular properties of this compound.

Table 6.6: Calculated Properties of this compound using DFT (B3LYP/6-311++G(d,p)) cdnsciencepub.com

| Property | Calculated Value |

| Energy | -386.2140374 Hartrees |

| Dipole Moment | 1.483 Debye |

Ab Initio Calculations (e.g., Unrestricted Hartree-Fock)

Ab initio computational methods are foundational in understanding the electronic structure and reactivity of molecules like this compound (also known as 2,6-xylenol). Among these, the Unrestricted Hartree-Fock (UHF) method is particularly suited for systems with unpaired electrons, such as radicals, which are common intermediates in the reactions of phenols. wikipedia.orglibretexts.org The UHF approach uses different molecular orbitals for alpha and beta spin electrons, providing a more flexible description for open-shell species compared to the Restricted Hartree-Fock (RHF) method. wikipedia.orgarxiv.org

A significant application of this method to this compound (DMP) has been in elucidating the mechanism of the copper-catalyzed oxidative phenol (B47542) coupling reaction. acs.orgacs.orgrug.nl In one study, ab initio Unrestricted Hartree-Fock calculations were performed with a 6-31G* basis set on DMP and its derivatives: the phenolate anion, the phenoxy radical, and the phenoxonium cation (in both singlet and triplet states). acs.orgacs.orgrug.nl The primary goal was to determine the atomic charges on these species to understand their reactivity. acs.org

The calculations revealed that for the this compound monomer, the only aromatic carbon atom that carries a partial positive charge is the para-carbon of the phenoxonium cation in its singlet state. acs.orgacs.orgrug.nl This finding is crucial as it identifies the site most susceptible to nucleophilic attack. acs.org This result strongly supports a reaction mechanism involving dinuclear phenolate-bridged copper(II) intermediates that generate phenoxonium cations after a double one-electron transfer. acs.org The large positive charge on the para-carbon of the singlet cation favors a mechanism where quinone ketals are formed as intermediates during the coupling of oligomeric phenols. acs.org

The table below summarizes the calculated natural atomic charges for the para-carbon (C4) and the oxygen atom of the various this compound species, as determined by the UHF 6-31G* calculations.

| Species | State | Charge on Oxygen | Charge on para-Carbon (C4) |

| Phenol | - | -0.778 | -0.222 |

| Phenolate Anion | - | -0.850 | -0.323 |

| Phenoxy Radical | - | -0.301 | -0.076 |

| Phenoxonium Cation | Singlet | -0.223 | +0.106 |

| Phenoxonium Cation | Triplet | -0.210 | -0.015 |

| Data sourced from Ab Initio Unrestricted Hartree-Fock calculations with a 6-31G basis set. acs.org* |

Molecular Dynamics Simulations and Reactive Force Fields

Molecular Dynamics (MD) simulations are powerful computational tools for studying the physical movements of atoms and molecules over time. For phenolic systems, MD simulations can provide insights into macroscopic properties like glass transition temperature (Tg) by modeling the material at an atomistic level. nih.gov These simulations often employ ensembles like the NVT (canonical) ensemble, which keeps the number of atoms, system volume, and temperature constant. nih.gov

Reactive Force Fields (ReaxFF) represent a significant advancement over traditional force fields by allowing for the formation and breaking of chemical bonds during an MD simulation. wikipedia.org Developed by Adri van Duin, William A. Goddard, III, and their collaborators, ReaxFF uses a bond-order-based approach, eliminating the need for predefined bonds. wikipedia.org This capability makes it exceptionally well-suited for simulating chemical reactions, including complex processes like combustion, catalysis, and polymerization. wikipedia.orgscm.com The parameters for ReaxFF are typically derived from quantum mechanics (QM) calculations, ensuring a strong physical basis for the simulations. scm.comresearchgate.net

While specific ReaxFF studies on this compound are not extensively documented in the provided context, the methodology has been widely applied to related systems. For instance, MD simulations have been used to model the curing of phenolic resins, which involves reactions similar to the polymerization of this compound. nih.gov In such simulations, the system's temperature can be controlled using algorithms like the Nosé-Hoover thermostat. nih.gov By simulating the system at various temperatures and observing changes in properties like density, the glass transition temperature can be determined. nih.gov For example, in simulations of phenol-formaldehyde resins, Tg values of 515 K and 526 K were calculated for different formaldehyde-to-phenol ratios, showing good agreement with experimental data. nih.gov This demonstrates the potential of MD with reactive force fields to predict the material properties of polymers derived from this compound, such as poly(phenylene oxide).

Prediction of Regioselectivity and Reaction Mechanisms

Computational chemistry is instrumental in predicting the regioselectivity of chemical reactions, which is the preference for bond formation at one position over another. For aromatic compounds like this compound, this is particularly relevant in electrophilic aromatic substitution and oxidation reactions.

As detailed in section 6.2.2, ab initio UHF calculations have been pivotal in clarifying the reaction mechanism of the copper-catalyzed oxidative coupling of this compound. acs.org By calculating the distribution of atomic charges in the phenoxonium cation intermediate, researchers could predict that the reaction proceeds via C-O coupling at the para-position. acs.orgacs.orgrug.nl The calculations showed a significant partial positive charge on the para-carbon, making it the most likely site for nucleophilic attack, which in turn leads to the formation of poly(phenylene ether). acs.org This computational prediction helps to distinguish between different plausible mechanistic pathways. acs.org

Beyond specific reactions, broader computational models are being developed to predict regioselectivity for entire classes of reactions. Machine learning (ML) models, often trained on data from quantum mechanics calculations or experimental results, are emerging as powerful predictive tools. mit.edunih.govchemrxiv.org These models can predict the outcomes of reactions like electrophilic aromatic substitutions with high accuracy. chemrxiv.org For example, an ML model called RegioML uses QM-calculated atomic charges as descriptors to predict the regioselectivity of bromination reactions, achieving accuracies of up to 93% on test datasets. chemrxiv.org While not directly applied to this compound in the cited material, these techniques represent the state-of-the-art in predicting reaction outcomes and could be readily adapted to study its reactivity.

Other reaction mechanisms involving this compound that have been studied include its methylation to produce 2,4,6-trimethylphenol (B147578) and its reaction with alkyl halides. acs.orgchegg.com Computational studies can similarly be employed to understand the intermediates and transition states of these reactions, providing a deeper understanding of their selectivity and kinetics.

Biological Activity and Toxicological Research on 2,6 Dimethylphenol

Antimicrobial Properties

2,6-Dimethylphenol (B121312) (2,6-DMP) has been recognized for its biological activity, particularly its antimicrobial properties. thegoodscentscompany.com Research indicates that as a phenolic compound, 2,6-DMP exhibits antimicrobial characteristics that could make it suitable for use in biocides and preservatives. thegoodscentscompany.com Phenolic compounds, in general, are known to possess antibacterial and antifungal capabilities. mdpi.comnih.govusda.govmdpi.com The antimicrobial action of phenols often involves disrupting the cytoplasmic membrane integrity of bacteria, which can lead to conformational changes in membrane proteins and increased permeability.

Studies on the microbial degradation of dimethylphenol isomers have been extensive, as microbes play a critical role in breaking down such organic pollutants in the environment. mdpi.com While many phenolic compounds demonstrate antibacterial activity, some can also be toxic to the bacterial cells responsible for their degradation. mdpi.com For instance, certain microbial degradation pathways for 2,6-DMP have been identified in specific bacterial strains like Mycobacterium neoaurum. mdpi.com

Mammalian Toxicity Studies

Acute Toxicity and LD50 Values

The acute toxicity of this compound has been evaluated in several animal models, primarily through oral and dermal routes of exposure. The median lethal dose (LD50) is a standardized measure used to indicate the acute toxicity of a substance. For this compound, oral LD50 values in rats have been reported to be between 296 mg/kg and 406 mg/kg. nih.govsigmaaldrich.comeuropa.eu In mice, the oral LD50 has been established at 450 mg/kg. nih.gov Dermal exposure studies in rabbits have determined the LD50 to be 1000 mg/kg. sigmaaldrich.comnih.gov In cases of lethal poisoning in animal studies, observed effects included cyanosis, hypervolemia of the stomach and peritoneum, and lung hemorrhages. nih.gov

Interactive Data Table: Acute Toxicity of this compound

| Species | Route of Administration | LD50 Value | Citation |

|---|---|---|---|

| Rat | Oral | 296 mg/kg | nih.govsigmaaldrich.comnih.gov |

| Rat | Oral | 406 mg/kg | nih.gov |

| Mouse | Oral | 450 mg/kg | nih.gov |

| Rabbit | Dermal | 1000 mg/kg | sigmaaldrich.comnih.gov |

Subchronic and Chronic Oral Administration Studies

Information regarding dedicated long-term chronic oral administration studies on this compound is limited in the available scientific literature. However, some subchronic and shorter-term exposure studies provide insights into its potential effects.

A subacute inhalation study in mice, lasting for one month, resulted in decreased swimming time and an elevation in blood leukocytes. nih.gov In another study, oral exposure in mice at a dose of 250 mg/kg/day led to alterations in blood parameters, specifically statistically significant decreases in mean corpuscular volume and mean corpuscular hemoglobin concentration. nih.gov

Effects on Organ Systems (e.g., Liver, Kidney, Spleen)

Exposure to this compound has been shown to impact several major organ systems. Chronic exposure, in particular, may lead to damage to the liver and kidneys. nih.gov The liver is a primary target, with hepatotoxicity being a significant concern, as detailed in the following section.

With regard to the renal system, chronic exposure has been linked to kidney damage. nih.gov While detailed mechanistic studies on this compound are scarce, research on other phenolic compounds suggests potential for glomerular and tubulointerstitial injury with prolonged exposure. mdpi.com

In lethally poisoned animals, acute effects observed included hemorrhages in the lungs and hypervolemia (excess blood volume) in the stomach and peritoneum. nih.gov There is a lack of specific research findings detailing the effects of this compound on the spleen.

Metabolic Activation and Hepatotoxicity

Research has demonstrated that this compound induces significant liver toxicity (hepatotoxicity) through a process of metabolic activation. sigmaaldrich.comnih.gov In vivo and in vitro studies show that 2,6-DMP is metabolized in the liver into a highly reactive o-quinone methide intermediate. nih.gov This metabolic process is dependent on NADPH. nih.gov

The electrophilic quinone methide metabolite readily reacts with the sulfhydryl groups of biological molecules like glutathione, N-acetyl cysteine, and cysteine. sigmaaldrich.comnih.gov A crucial aspect of its toxicity is the reaction of this intermediate with cysteine residues in liver proteins, leading to the formation of hepatic protein adducts. nih.gov The formation of these protein adducts is directly correlated with the observed liver injury.

In mouse models, administration of a single dose of 2,6-DMP caused a marked, dose-dependent elevation in the serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers for liver damage. nih.gov Histopathological examination of the liver tissue from these mice revealed cellular swelling and light degeneration, confirming the hepatotoxic effects.

Dermatological Effects

This compound is known to have significant dermatological effects. It is classified as a substance that causes severe skin burns and is corrosive to skin tissue. nih.govnih.gov Direct contact can result in severe irritation. In animal studies, the application of this compound to rabbit skin resulted in burns. nih.gov The initial effects on exposed skin can include white discoloration, wrinkling, and softening, which may then progress to become red, brown, or black. While data on the skin sensitization potential of dimethylphenol isomers is mixed, it has warranted attention. nih.gov

Carcinogenicity and Tumor Promotion Studies

The carcinogenic potential of this compound (also known as 2,6-xylenol) has been evaluated by various regulatory and safety bodies. Based on currently available data, this compound is not classified as a carcinogen. cpachem.comwindows.net Safety data assessments consistently indicate that the criteria for classifying the compound as a carcinogen are not met. cpachem.com